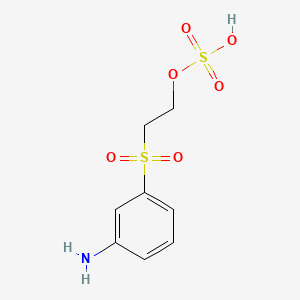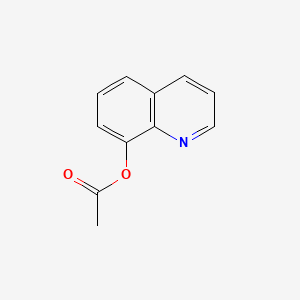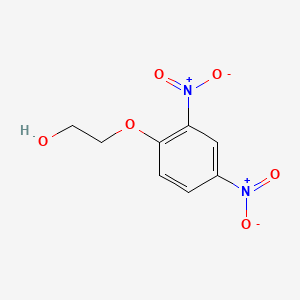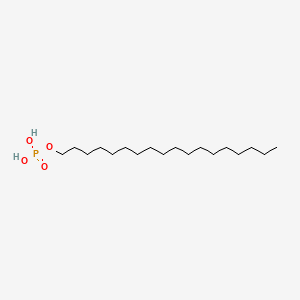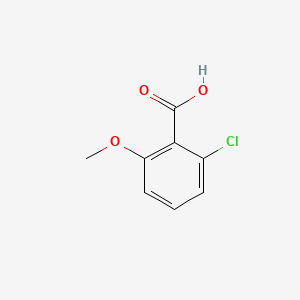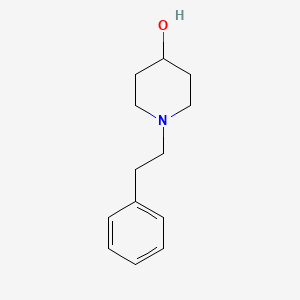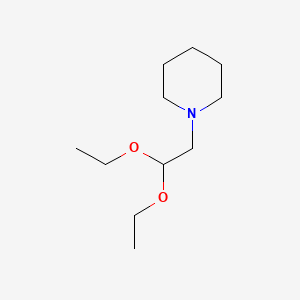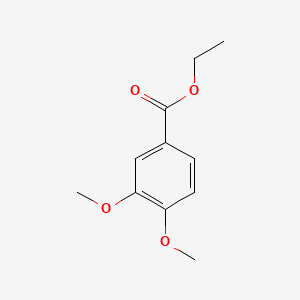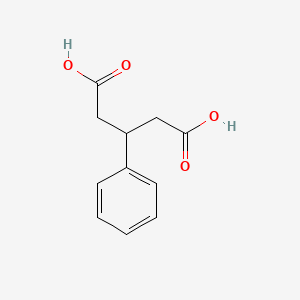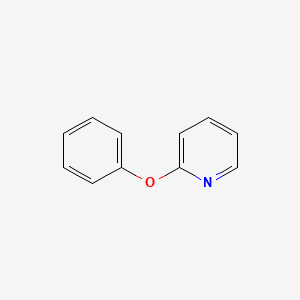
2-Phenoxypyridine
Vue d'ensemble
Description
2-Phenoxypyridine is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .
Synthesis Analysis
An efficient synthesis of 2-Phenoxypyridine derivatives has been reported using aryne chemistry . The starting materials used are quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of 2-Phenoxypyridine compounds with high yields and broad substrate scope .Molecular Structure Analysis
The molecular structure of 2-Phenoxypyridine is analyzed using various techniques such as MD Topology, NMR, and X-Ray . The InChI code for 2-Phenoxypyridine is 1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H .Chemical Reactions Analysis
2-Phenoxypyridine participates in various chemical reactions. For instance, a Pd (II)-catalyzed oxidative alkoxycarbonylation of phenol derivatives with atmospheric pressure of CO–O2 and alcohols has been achieved . This reaction provides an efficient strategy for the synthesis of carboxylic esters and can be applied to the late-stage modification of complex molecules .Physical And Chemical Properties Analysis
2-Phenoxypyridine is a solid substance stored at room temperature .Applications De Recherche Scientifique
Herbicidal Activities
2-Phenoxypyridine derivatives have been evaluated for their herbicidal activities. Studies show that while most 3- and 4-phenoxypyridines don't exhibit remarkable herbicidal effects, some 2-phenoxypyridines demonstrate high potential as effective herbicides. For instance, 2-(4-Nitrophenoxy)-3,5-dichloropyridine has shown promising herbicidal activity, indicating the potential of 2-phenoxypyridines in agricultural applications (Fujikawa et al., 1970).
Pesticide Development
2-Phenoxypyridine, as a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold in pesticide development. The bioactivities, structure-activity relationships, and mechanisms of compounds containing phenoxypyridine are crucial in exploring lead compounds for novel pesticides with potential bioactivities (Liu et al., 2022).
Palladium-Catalyzed Arylation
2-Phenoxypyridines have been synthesized efficiently through palladium(II)-catalyzed ortho arylation using potassium aryltrifluoroborates by C-H functionalization. This process yields ortho-arylated 2-phenoxypyridines with potential applications in various chemical syntheses (Chu et al., 2009).
Cyclopalladation in Organometallic Chemistry
Cyclopalladation of 2-phenoxypyridine has been explored, yielding metallocycles with potential applications in organometallic chemistry. This process extends to various pyridines and pyrimidines, contributing to the development of new compounds with unique properties (Geest et al., 1999).
Antiviral Activity
Phenoxypyridines, including 2-phenoxypyridines, have been tested for antipicornavirus activity. Certain compounds in this class have shown broad-spectrum activity against coxsackievirus, suggesting potential in antiviral drug development (Markley et al., 1986).
Anticancer Research
2-Phenoxypyridine derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These compounds inhibit multiple tyrosine kinases, indicating their potential as antitumor agents (Duan et al., 2017).
Conformational Analysis
The conformational preferences of 2-phenoxypyridines have been determined through spectral measurements and molecular orbital calculations. This research is significant for understanding the physical and chemical properties of these compounds (Uno et al., 1992).
Safety And Hazards
The safety data sheet for 2-Phenoxypyridine indicates that it should be handled with care to avoid direct contact . It should be used in a well-ventilated area and not handled in a confined space . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .
Propriétés
IUPAC Name |
2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAAWTRWNWSLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197300 | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypyridine | |
CAS RN |
4783-68-0 | |
| Record name | 2-Phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4783-68-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




